2-Chloro-1-(2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Chloro-1-(2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)ethan-1-one” is a chemical compound with the CAS Number: 19197-45-6 . It has a molecular weight of 255.77 . The compound is stored at room temperature and is in powder form .
Physical And Chemical Properties Analysis
The IUPAC name for this compound is 5-(chloroacetyl)-2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepine . The InChI Code is 1S/C12H14ClNOS/c1-9-6-7-14 (12 (15)8-13)10-4-2-3-5-11 (10)16-9/h2-5,9H,6-8H2,1H3 .Scientific Research Applications
Pharmacological and Synthetic Profile of Benzothiazepine
2-Chloro-1-(2-methyl-2,3,4,5-tetrahydro-1,5-benzothiazepin-5-yl)ethan-1-one belongs to the class of 1,5-benzothiazepines, which are significant in drug research due to their diverse bioactivities. This compound, as part of the 1,5-benzothiazepine derivatives, is particularly interesting for lead discovery, given its activity against various families of targets. These derivatives have been found to exhibit a wide range of biological activities including acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. The structural diversity within this class allows for the development of compounds with potential efficacy and safety improvements over existing therapeutic agents. Researchers have been stimulated to invent broad synthetic methods for their preparation and chemical transformations, underscoring the importance of this scaffold in medicinal chemistry (Dighe et al., 2015).
Synthetic Aspects and Biological Activities
The synthetic methodologies for 1,5-benzothiazepines using o-phenylenediamine highlight the compound's significance in pharmaceutical industry. Among benzothiazepines, the 1,4- and 1,5- derivatives are pivotal for their biological actions such as anticonvulsion, anti-anxiety, sedation, and as hypnotics. The comprehensive synthetic strategies reviewed for these compounds underline their broad applicability and importance in developing new therapeutic agents with significant biological activities (Teli et al., 2023).
Safety and Hazards
properties
IUPAC Name |
2-chloro-1-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNOS/c1-9-6-7-14(12(15)8-13)10-4-2-3-5-11(10)16-9/h2-5,9H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYHLMUCVPLQCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C2=CC=CC=C2S1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.